molecular formula C11H11BrO3 B13907096 Methyl 6-bromochromane-4-carboxylate

Methyl 6-bromochromane-4-carboxylate

Cat. No.: B13907096
M. Wt: 271.11 g/mol
InChI Key: HKHLTIGAKSQKFI-UHFFFAOYSA-N
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Description

Chromane derivatives are characterized by a benzopyran backbone, and the introduction of substituents like bromine and ester groups can significantly alter their chemical reactivity, physical properties, and biological activity.

Properties

Molecular Formula

C11H11BrO3

Molecular Weight

271.11 g/mol

IUPAC Name

methyl 6-bromo-3,4-dihydro-2H-chromene-4-carboxylate

InChI

InChI=1S/C11H11BrO3/c1-14-11(13)8-4-5-15-10-3-2-7(12)6-9(8)10/h2-3,6,8H,4-5H2,1H3

InChI Key

HKHLTIGAKSQKFI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCOC2=C1C=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-bromochromane-4-carboxylate typically involves the bromination of chromane derivatives followed by esterification. One common method includes the bromination of chromane-4-carboxylic acid using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 6-bromochromane-4-carboxylic acid is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient bromination and esterification. The use of automated systems and real-time monitoring helps in maintaining the desired reaction conditions and yields .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-bromochromane-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or sodium thiolate in polar aprotic solvents such as dimethylformamide.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Formation of 6-aminomethylchromane-4-carboxylate or 6-thiomethylchromane-4-carboxylate.

    Oxidation: Formation of 6-bromo-4-oxochromane.

    Reduction: Formation of 6-bromochromane-4-methanol.

Scientific Research Applications

Methyl 6-bromochromane-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-bromochromane-4-carboxylate involves its interaction with specific molecular targets. The bromine atom and carboxylate group play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. For instance, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(a) Methyl 4-Oxochromane-6-Carboxylate (CAS 41118-19-8)

This compound shares the chromane backbone and methyl ester group with the target molecule but differs in substituents:

  • Functional Groups : A ketone (4-oxo) replaces the bromine atom at position 6 in the target compound.
  • Molecular Formula : C₁₁H₁₀O₄ (vs. C₁₁H₁₁BrO₃ for the brominated analog).
  • No melting point, boiling point, or spectroscopic data (e.g., NMR, IR) are provided in the evidence .

(b) Other Methyl Esters of Chromane Derivatives

lists methyl esters of diterpenoid acids (e.g., sandaracopimaric acid methyl ester, torulosic acid methyl ester) isolated from Austrocedrus chilensis resin. These differ in backbone complexity but share ester functionality:

  • Backbone Structure : Polycyclic diterpenes vs. simple chromane.
  • Biological Activity: Diterpene esters like ferruginol (, compound 11) exhibit antimicrobial and anti-inflammatory properties, suggesting that ester groups in chromanes may confer similar bioactivity .

(c) General Methyl Ester Properties

Broadly, methyl esters are known for:

  • Stability : Moderate hydrolytic stability under neutral conditions.
  • Reactivity : Susceptibility to nucleophilic attack at the ester carbonyl group.

Hypothetical Data Table Based on Structural Analogues

Property Methyl 6-Bromochromane-4-Carboxylate* Methyl 4-Oxochromane-6-Carboxylate Sandaracopimaric Acid Methyl Ester
Molecular Formula C₁₁H₁₁BrO₃ C₁₁H₁₀O₄ C₂₁H₃₀O₂
Molecular Weight ~271.11 g/mol 206.19 g/mol 314.46 g/mol
Key Substituents 6-Br, 4-COOCH₃ 4-Oxo, 6-COOCH₃ Diterpene backbone, COOCH₃
Polarity Moderate (Br is polarizable) High (ketone enhances polarity) Low (hydrocarbon backbone)
Potential Applications Pharmaceutical intermediates Unreported Antimicrobial agents

Note: Values for this compound are theoretical due to lack of direct evidence.

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